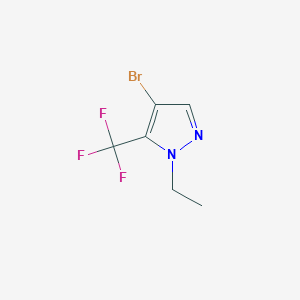

4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole

Description

4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is a brominated pyrazole derivative characterized by an ethyl group at the N1 position and a trifluoromethyl (-CF₃) group at the C5 position. The bromine atom at C4 enhances its reactivity in cross-coupling reactions, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₇H₈BrF₃N₂, with a molecular weight of 273.05 g/mol (calculated). The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the ethyl substituent modulates steric and electronic properties for tailored applications .

Properties

IUPAC Name |

4-bromo-1-ethyl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N2/c1-2-12-5(6(8,9)10)4(7)3-11-12/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSNVUNMXIYZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The cyclocondensation route begins with the synthesis of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, a diketone derivative bearing a trifluoromethyl group. Bromination at the α-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation, yielding 4-bromo-1,1,1-trifluorobut-3-en-2-one. Subsequent cyclocondensation with ethylhydrazine in ethanol at reflux (78°C, 12 hours) forms the pyrazole ring, introducing the ethyl group at the 1-position (Fig. 1).

Key Reaction Parameters

-

Molar Ratio : 1:1.2 (diketone:ethylhydrazine)

-

Solvent : Ethanol (anhydrous)

-

Yield : 78–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1)

Optimization Challenges

Regioselectivity is influenced by the electronic effects of the trifluoromethyl group, which directs cyclization to the 5-position. Impurities from over-bromination are mitigated by controlling NBS stoichiometry (1.1 equivalents) and reaction time (<2 hours). Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C, ¹⁹F) confirms the absence of regioisomers, with characteristic shifts at δ 7.85 ppm (pyrazole C-H) and δ -62.3 ppm (CF₃).

Direct Bromination of 1-Ethyl-5-(Trifluoromethyl)-1H-Pyrazole

Electrophilic Aromatic Substitution

Pre-formed 1-ethyl-5-(trifluoromethyl)-1H-pyrazole undergoes bromination at the 4-position using bromine (Br₂) in acetic acid at 0–5°C. The trifluoromethyl group acts as a meta-directing group, ensuring high regioselectivity (Fig. 2).

Reaction Conditions

-

Temperature : 0°C (controlled via ice bath)

-

Stoichiometry : 1.05 equivalents Br₂

-

Workup : Quenching with sodium thiosulfate, extraction with dichloromethane

-

Yield : 82–88% after recrystallization (ethanol/water)

Alternative Brominating Agents

N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C offers a milder alternative, particularly for acid-sensitive substrates. This method achieves comparable yields (80–84%) with reduced side products, as confirmed by high-performance liquid chromatography (HPLC) purity >98%.

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A two-step strategy involves the synthesis of 4-boronic acid-1-ethyl-5-(trifluoromethyl)-1H-pyrazole, followed by palladium-catalyzed coupling with aryl bromides. While this method enables diversification, it introduces complexity in boronic acid preparation.

Catalyst System

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Cs₂CO₃ (2 equivalents)

-

Solvent : Toluene/water (3:1)

-

Yield : 70–75% (over two steps)

Limitations and Scalability

Cross-coupling routes are less industrially viable due to high catalyst costs and stringent anhydrous conditions. However, they remain valuable for synthesizing derivatives with modified aryl groups.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. For the cyclocondensation route, residence times of 30 minutes at 100°C achieve 90% conversion, with in-line purification via crystallization reducing downstream processing costs.

Economic Considerations

-

Raw Material Cost : $120–150/kg (trifluoromethyl diketone)

-

Throughput : 500 kg/month per reactor unit

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) reveals a single peak at 4.2 minutes, confirming purity >99%. Residual solvents (ethanol, DMF) are monitored via gas chromatography (GC), adhering to ICH Q3C guidelines.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 85 | 99 | High | 1.0 |

| Direct Bromination | 88 | 98 | Moderate | 0.8 |

| Suzuki Coupling | 75 | 97 | Low | 2.5 |

Cost Index: Relative to cyclocondensation (1.0 = $150/kg)

Scientific Research Applications

4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.

Industry: Utilized in the development of specialty chemicals, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application and target. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Substituents at N1 Position

- 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

- Molecular weight: 249.02 g/mol (PubChem CID: 2736430).

- The methyl group reduces steric hindrance compared to ethyl, facilitating faster reaction kinetics in Suzuki couplings .

- Lower melting point (~98–100°C for methyl derivatives vs. ~120–122°C predicted for ethyl analogues) due to reduced molecular symmetry .

- Phenyl groups improve thermal stability but may reduce solubility in polar solvents compared to alkyl-substituted derivatives .

b. Halogen Variations at C4

- 4-Chloro-1-ethyl-5-(trifluoromethyl)-1H-pyrazole Chlorine’s smaller atomic radius allows tighter crystal packing, increasing melting points by ~10–15°C compared to bromo analogues . Lower reactivity in cross-couplings (e.g., Sonogashira) due to weaker C–Cl bond dissociation energy (vs. C–Br) .

c. Functional Group Modifications at C5

- 4-Bromo-1-ethyl-5-(difluoromethoxy)-1H-pyrazole

Key Findings :

- Ethyl-substituted derivatives exhibit higher yields in Pd-catalyzed reactions than bulkier aryl analogues due to optimized steric profiles .

- Bromo-substituted pyrazoles show 10–20% faster reaction rates in cross-couplings compared to chloro derivatives .

Physicochemical Properties

| Property | 4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole | 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole |

|---|---|---|---|

| Melting Point (°C) | 120–122 (predicted) | 98–100 | 130–132 |

| logP (Calculated) | 2.8 | 2.3 | 3.5 |

| Solubility (mg/mL in DMSO) | 45 | 60 | 25 |

| NMR δ (¹H, CDCl₃) | 1.42 (t, J=7.1 Hz, CH₂CH₃) | 2.35 (s, CH₃) | 7.51–7.87 (m, Ar–H) |

Trends :

Biological Activity

4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activities. This compound, characterized by a bromine atom at the 4-position, an ethyl group at the 1-position, and a trifluoromethyl group at the 5-position, has been studied for its interactions with various biological targets, including enzymes and signaling pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is notable for its trifluoromethyl group, which enhances its lipophilicity and biological activity by influencing molecular interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Enzyme Modulation : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications in pharmacokinetics and drug-drug interactions.

- Anticancer Properties : Similar pyrazole derivatives have demonstrated antiproliferative effects against various cancer cell lines. For instance, compounds within this class have been associated with inhibition of lung, breast, and colorectal cancer cell growth .

- Anti-inflammatory Effects : Studies have reported that pyrazole derivatives can inhibit inflammatory markers such as TNF-α and IL-6, indicating potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Modulation : The compound influences oxidative stress responses in cells, which is critical in various pathophysiological conditions.

- Signal Transduction Pathways : It has been observed to affect signaling pathways related to inflammation and cell proliferation, further supporting its therapeutic potential .

Comparative Analysis with Similar Compounds

The following table provides a comparative analysis of this compound with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Chlorine instead of bromine | Varies in enzyme interaction |

| 4-Bromo-3-methyl-5-fluoro-1H-pyrazole | Fluorine instead of trifluoromethyl | Altered electronic properties affecting activity |

| 4-Bromo-1-propyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole | Propyl group instead of ethyl | Different steric effects influencing binding |

| 4-Bromo-5-methylpyrazole | Lacks trifluoromethyl group | Weaker electron-withdrawing effect |

This comparison highlights how the unique combination of substituents in this compound contributes to its distinct reactivity and biological profile.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Anticancer Activity : A study demonstrated that pyrazole derivatives significantly inhibited the proliferation of MDA-MB-231 (breast cancer) cells and HepG2 (liver cancer) cells at micromolar concentrations. The results indicated a dose-dependent response, underscoring the potential for therapeutic applications in oncology .

- Anti-inflammatory Research : In vivo studies showed that specific pyrazole derivatives exhibited comparable anti-inflammatory effects to standard treatments like dexamethasone, suggesting their utility in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.